1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole
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Overview
Description
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole is a chemical compound with a unique structure that combines an indole ring with a pyrrolidine moiety
Preparation Methods
The synthesis of 1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthetic Routes: One common synthetic route involves the alkylation of indole with a pyrrolidine derivative under basic conditions, followed by purification through column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparison with Similar Compounds
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-Methyl-3-pyrrolidinol and N-Methylpyrrolidine share structural similarities but differ in their functional groups and reactivity.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpyrrolidin-3-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-15-8-7-11(9-15)13-10-16(2)14-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
KRSFWPXOGFXIHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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